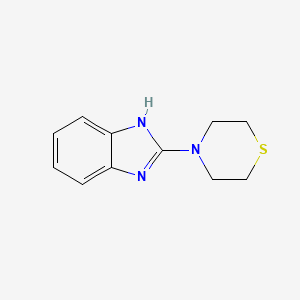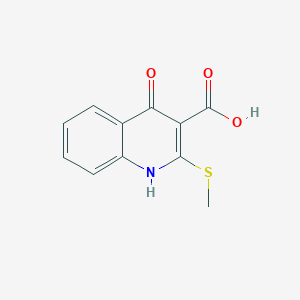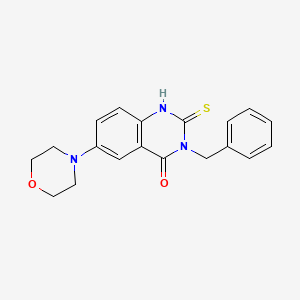![molecular formula C19H18ClN3O3 B6582871 N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 896373-17-4](/img/structure/B6582871.png)
N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
Descripción general
Descripción
“N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” is a complex organic compound. It contains a quinazolinone moiety (a bicyclic compound containing two nitrogen atoms), a chlorophenyl group, and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a chlorophenyl group, and a butanamide group . The exact structure would need to be confirmed by spectroscopic methods such as NMR and IR .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could undergo hydrolysis, the chlorophenyl group could participate in nucleophilic aromatic substitution reactions, and the quinazolinone moiety could undergo various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and melting point .Aplicaciones Científicas De Investigación
Antiviral Applications
This compound has been identified as a promising inhibitor targeting 3CLpro of SARS-CoV-2 . The study combined virtual screening, pharmacoinformatics profiling, and molecular dynamics to identify potential inhibitors. Among the tested compounds, F6548-1613 stood out, demonstrating stable hydrogen bonds with amino acids His41 and Thr62 .
Anti-Inflammatory Applications
Indole derivatives, which include the compound , have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have also been found to possess anticancer properties . This suggests that the compound could potentially be used in cancer treatment strategies.
Anti-HIV Applications
The compound’s indole derivative nature also suggests potential anti-HIV properties . This could make it a candidate for further research in the development of treatments for HIV.
Antioxidant Applications
Indole derivatives have been found to possess antioxidant properties . This suggests that the compound could potentially be used in the treatment of conditions characterized by oxidative stress.
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial properties . This suggests that the compound could potentially be used in the treatment of various bacterial and fungal infections.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZACRKWWIKQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141797 | |
| Record name | N-[(4-Chlorophenyl)methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | |
CAS RN |
896373-17-4 | |
| Record name | N-[(4-Chlorophenyl)methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinebutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896373-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B6582798.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B6582806.png)
![N-(2-chlorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582809.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6582810.png)


![ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate](/img/structure/B6582824.png)

![8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6582838.png)

![N-{3-[5-(4-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6582862.png)

![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6582869.png)
![4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6582885.png)